Betacetylmethadol Hydrochloride
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Overview
Description
Betacetylmethadol Hydrochloride is a synthetic opioid and a diastereoisomer of alphacetylmethadol and levacetylmethadol . It is primarily used as a narcotic analgesic with a long onset and duration of action . This compound is classified under Schedule I drugs in the United States, indicating its high potential for abuse and lack of accepted medical use .
Preparation Methods
The preparation of Betacetylmethadol Hydrochloride involves synthetic routes that typically include the reaction of common Betacetylmethadol with hydrochloric acid to form the hydrochloride salt . The industrial production methods are not extensively documented, but the synthesis generally involves the use of deuterating reagents to replace hydrogen atoms with deuterium atoms for specific research purposes .
Chemical Reactions Analysis
Betacetylmethadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Betacetylmethadol Hydrochloride is used in various scientific research applications, including:
Biology: It is used in pharmacokinetic studies to understand the metabolic behavior of drugs in the body.
Medicine: It is used in the treatment of narcotic dependence due to its long onset and duration of action.
Industry: It is used in the development of new synthetic opioids and other related compounds.
Mechanism of Action
Betacetylmethadol Hydrochloride exerts its effects by acting as a mu-opioid receptor agonist . This means it binds to and activates the mu-opioid receptors in the brain and spinal cord, leading to analgesic effects. The molecular targets and pathways involved include the inhibition of neurotransmitter release and the modulation of pain perception .
Comparison with Similar Compounds
Betacetylmethadol Hydrochloride is similar to other synthetic opioids such as:
Alphacetylmethadol: Another diastereoisomer with similar analgesic properties.
Levacetylmethadol: A diastereoisomer used in the treatment of opioid dependence.
Betamethadol: A related compound with similar chemical structure and pharmacological effects.
This compound is unique due to its specific stereochemistry and its use in specialized research applications .
Properties
Molecular Formula |
C23H32ClNO2 |
---|---|
Molecular Weight |
390.0 g/mol |
IUPAC Name |
[(3S,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22+;/m1./s1 |
InChI Key |
UXBPQRGCVJOTNT-MYXGOWFTSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Origin of Product |
United States |
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